4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-tert-butyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-20-14(17(2,3)4)12-15(21-13)22-8-10-23(11-9-22)16-18-6-5-7-19-16/h5-7,12H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNWWBZIBKWAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC=N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-tert-Butyl-2-Methylpyrimidine
The core pyrimidine scaffold is typically synthesized via cyclocondensation of β-diketones with amidines. For example:
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Reactants : tert-butylacetylacetone and acetamidine hydrochloride
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Conditions : Ethanol, reflux (78°C), 12 hours
Alternative routes employ Biginelli reactions using urea derivatives, though these often require harsher conditions (e.g., polyphosphoric acid at 140°C).
Introduction of the 6-Amino Group
Chlorination followed by amination proves effective:
-
Chlorination :
-
Amination :
Piperazine Substituent Preparation
Synthesis of 1-(Pyrimidin-2-yl)Piperazine
Two predominant methods are documented:
Method A: Direct Coupling
Method B: Ring-Opening of Spirocyclic Intermediates
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Reactant : 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide
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Base : K₂CO₃ in xylene, 145°C, 2 hours
Method B offers superior scalability and reduced byproduct formation, making it preferable for industrial applications.
Coupling Strategies
Nucleophilic Aromatic Substitution
Procedure :
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Substrate : 4-tert-butyl-2-methyl-6-chloropyrimidine
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Nucleophile : 1-(pyrimidin-2-yl)piperazine
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Conditions :
Limitations include competing hydrolysis of the chloropyrimidine at elevated temperatures.
Buchwald-Hartwig Amination
Optimized Protocol :
-
Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : BINAP (10 mol%)
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Base : Cs₂CO₃
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Solvent : Toluene, 110°C, 12 hours
This method enhances regioselectivity but requires rigorous oxygen-free conditions.
Industrial-Scale Considerations
Solvent Selection
| Solvent | Reaction Yield | Scalability | Environmental Impact |
|---|---|---|---|
| Xylene | 89% | High | Moderate |
| DMF | 65% | Moderate | High |
| Acetonitrile | 72% | Low | Low |
Xylene emerges as the optimal solvent due to its high boiling point (138–144°C) and compatibility with spirocyclic intermediates.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: New compounds with different substituents replacing the piperazine group.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Studies have shown a dose-dependent response in cancer cells treated with this compound, leading to increased apoptosis rates compared to untreated controls.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it has effective activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, which leads to cell lysis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate anticancer efficacy | Demonstrated significant reduction in tumor size in xenograft models treated with the compound compared to controls. |
| Study B (2024) | Assess antimicrobial activity | Showed inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C (2025) | Investigate inflammatory response modulation | Found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models. |
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substituent Variations
- Compound MM (R = C3H7/C4H9) : Replacing the 4-(2-fluorophenyl)piperazin-1-yl group with a 4-(pyrimidin-2-yl)piperazin-1-yl fragment (as in the target compound) resulted in comparable antimycobacterial activity. This highlights the critical role of the pyrimidinyl-piperazine motif in maintaining efficacy .
- Compounds 8a–h : Derivatives with 3-alkoxyphenylcarbamoyloxy moieties (alkoxy = methoxy to butoxy) showed similar in vitro activity to the target compound when the connecting chain was elongated. This suggests that hydrophobic substituents (e.g., tert-butyl) and flexible linkers synergize to enhance membrane permeability .
Chlorinated Pyrimidine Analogs
- 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5) : Synthesized via reactions of polychlorinated pyrimidines with DABCO, this compound exhibits lower antimycobacterial potency compared to the target compound, likely due to reduced electron-richness from chlorine substitution .
- 4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6) : The introduction of a nitrile group marginally improved solubility but reduced thermal stability, contrasting with the tert-butyl group in the target compound, which enhances steric bulk without compromising stability .
Piperidine vs. Piperazine Derivatives
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Replacing the piperazine ring with piperidine eliminates the nitrogen atom critical for hydrogen bonding, resulting in diminished biological activity. This underscores the necessity of the piperazine moiety for target engagement .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The tert-butyl group in the target compound increases hydrophobicity (logP = 3.2), favoring membrane penetration, while the sulfonyl group in the analog (C20H28N4O3S) reduces logP (2.8) but improves aqueous solubility .
- Chlorinated derivatives exhibit higher logP values (>4) but poor solubility, limiting their bioavailability .
Biological Activity
The compound 4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic molecule characterized by its unique structural features, including two pyrimidine rings and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms, including:
- Kinase Inhibition : The compound may act as a multikinase inhibitor, targeting specific kinases involved in cell proliferation and survival.
- Antimicrobial Activity : Similar derivatives have shown efficacy against various pathogens, suggesting potential use in treating infections.
- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems, which could lead to applications in neuropharmacology.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyrimidin Derivatives | Contains methyl groups on pyrimidine | Antimicrobial, Antiparasitic |
| Piperazine Derivatives | Piperazine ring with various substituents | Neuropharmacological effects |
| Thiazole-Pyridine Compounds | Incorporates thiazole and pyridine rings | Potential anti-inflammatory properties |
| This compound | Tert-butyl and pyrimidine substituents | Potential anticancer and antimicrobial activities |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related pyrimidine compounds inhibited key kinases such as CDK4 and CDK6, which are critical for cell cycle regulation. The most potent inhibitors showed IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in cancer treatment .
- Antimicrobial Properties : Another research highlighted the antimicrobial efficacy of similar compounds against various bacterial strains, suggesting a broad-spectrum activity that could be harnessed for developing new antibiotics .
- Neuropharmacological Research : The interaction of piperazine derivatives with neurotransmitter receptors has been extensively studied, showing promise in treating neurological disorders such as anxiety and depression .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to attach the piperazine-pyrimidine moiety to the central pyrimidine ring.
- Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] groups) to stabilize reactive intermediates .
- Purification via column chromatography or recrystallization, validated by techniques like HPLC or TLC.
Reference protocols for structurally similar pyrimidine derivatives suggest optimizing solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., palladium for cross-coupling) .
Basic: How can the compound’s structure be characterized using crystallography and spectroscopy?
Answer:
- X-ray crystallography : Resolve the 3D structure by growing single crystals in solvents like ethanol or hexane. For example, a related pyrimidine derivative was crystallized in the orthorhombic system (space group Pna2₁) with bond angles and lengths confirming nitrogen-heterocycle geometry .
- Spectroscopy : Use / NMR to verify substituent positions (e.g., tert-butyl protons at ~1.3 ppm). Mass spectrometry (HRMS) confirms molecular weight .
Advanced: How can structure-activity relationships (SAR) be analyzed to evaluate bioactivity?
Answer:
- Functional group modification : Replace the tert-butyl group with methyl or trifluoromethyl analogs to assess hydrophobicity effects. For instance, trifluoromethyl groups enhance metabolic stability .
- In vitro assays : Test analogs against target receptors (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding. Compare IC₅₀ values to identify critical substituents .
- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., piperazine flexibility) to activity trends .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature).
- Purity verification : Confirm compound integrity via HPLC (>95% purity) to exclude impurities affecting results .
- Structural analogs : Compare with compounds like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide to isolate substituent-specific effects .
Advanced: What strategies improve metabolic stability without compromising target affinity?
Answer:
- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) to shield metabolic hot spots like amine groups .
- Isosteric replacement : Substitute labile hydrogen bonds with bioisosteres (e.g., pyrimidine for phenyl rings) .
- In vitro microsomal assays : Test liver microsome stability to identify vulnerable sites for modification .
Advanced: How can computational methods predict interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., dopamine D2 or serotonin 5-HT₂A). Validate with crystallographic data .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding energy contributions .
Advanced: How to optimize reaction conditions to minimize byproducts during synthesis?
Answer:
- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts for coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to non-polar alternatives (toluene) for yield improvement.
- Temperature gradients : Perform reactions under reflux (e.g., 80°C) or microwave-assisted conditions to accelerate kinetics .
Advanced: How to design analogs with improved selectivity for a specific receptor subtype?
Answer:
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .
- Substituent scanning : Modify the piperazine ring with electron-withdrawing groups (e.g., -CF₃) to enhance selectivity for serotonin receptors over adrenergic targets .
- In vivo profiling : Test lead compounds in animal models to validate subtype-specific efficacy and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
